molecular formula C7H9N3O2 B3050761 N,6-Dimethyl-5-nitropyridin-2-amine CAS No. 28489-34-1

N,6-Dimethyl-5-nitropyridin-2-amine

Cat. No.: B3050761
CAS No.: 28489-34-1
M. Wt: 167.17 g/mol
InChI Key: IVBVDGOVRUPPAU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N,6-Dimethyl-5-nitropyridin-2-amine is commonly synthesized through a two-step process involving methylation and nitration reactions. The starting material, 5-chloropyridine, undergoes methylation to form N,N-dimethyl-5-chloropyridin-2-amine. This intermediate is then subjected to nitration to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control, which are crucial for the safety and yield of the reactions .

Chemical Reactions Analysis

Types of Reactions

N,6-Dimethyl-5-nitropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: N,6-Dimethyl-2,5-diaminopyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: N-oxide derivatives of this compound.

Mechanism of Action

The mechanism of action of N,6-Dimethyl-5-nitropyridin-2-amine largely depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity . The compound’s ability to undergo nucleophilic substitution also allows it to modify biomolecules, affecting their function .

Comparison with Similar Compounds

N,6-Dimethyl-5-nitropyridin-2-amine can be compared with other nitropyridine derivatives:

These compounds share some chemical properties but differ in their reactivity and applications due to the variations in their functional groups and substitution patterns .

Properties

CAS No.

28489-34-1

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

N,6-dimethyl-5-nitropyridin-2-amine

InChI

InChI=1S/C7H9N3O2/c1-5-6(10(11)12)3-4-7(8-2)9-5/h3-4H,1-2H3,(H,8,9)

InChI Key

IVBVDGOVRUPPAU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)NC)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=N1)NC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-Chloro-2-methyl-3-nitro-pyridine (0.5 g) was treated with cyclopropyl-methylamine according to General Procedure U to give methyl-(6-methyl-5-nitro-pyridin-2-yl)-amine. LCMS (m/z): 208. This was reduced under hydrogen atmosphere according to General Procedure Z to give N*2*-cyclopropylmethyl-6-methyl-pyridine-2,5-diamine (0.35 g), LCMS (m/z): 178. This was converted to 6-(cyclopropylmethyl-amino)-2-methyl-pyridine-3-sulfonyl chloride according to General Procedure AA. LCMS (m/z): 261.
Quantity
0.5 g
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Synthesis routes and methods II

Procedure details

6-Chloro-2-methyl-3-nitro-pyridine (0.6 g) was treated with methyl amine according to General Procedure U to give methyl-(6-methyl-5-nitro-pyridin-2-yl)-amine LCMS (m/z): 168. This was reduced under hydrogen atmosphere according to General Procedure Z to give 6,N*2*-dimethyl-pyridine-2,5-diamine (0.35 g), LCMS (m/z): 138. This was converted to 2-methyl-6-methylamino-pyridine-3-sulfonyl chloride according to General Procedure AA.
Quantity
0.6 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

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